1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester
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Overview
Description
1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a cyclopentene ring, a carboxylic acid group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester typically involves the reaction of cyclopentene with a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentene-1-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclopentanecarboxylic acid: Lacks the cyclopentene ring and phenylmethylamine group.
2-Cyclopentene-1-carboxylic acid, 1-methyl-: Similar structure but with a methyl group at a different position.
Uniqueness
1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester is unique due to its combination of a cyclopentene ring, a carboxylic acid group, and an ethyl ester group, along with the phenylmethylamine group.
Properties
IUPAC Name |
ethyl 2-(benzylamino)cyclopentene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,16H,2,6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBURLTYOBWPAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450976 |
Source
|
Record name | 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10412-92-7 |
Source
|
Record name | 1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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